

Biochemical Properties of Copper (II) Histidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Copper Histidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of the copper (II) histidine complex. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are investigating the roles of copper and histidine in biological systems. This document collates quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this crucial biocomplex.

Introduction

The interaction between the essential trace element copper and the amino acid histidine is of significant biological and therapeutic importance. In human plasma, a considerable fraction of copper is bound to L-histidine, forming a low-molecular-weight complex that plays a pivotal role in copper transport and cellular uptake.^[1] This copper (II) histidine complex acts as an exchangeable pool, mediating the transfer of copper between albumin and cellular transport proteins.^[1] Dysregulation of copper homeostasis is implicated in several neurological and metabolic disorders, most notably Menkes disease, a rare genetic disorder of copper metabolism. For this condition, copper (II) histidine is a primary therapeutic agent, as it can bypass the defective intestinal copper absorption and replenish systemic copper levels.^{[2][3]} A thorough understanding of the biochemical properties of the copper (II) histidine complex is therefore critical for advancing research in copper metabolism, neurobiology, and the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

The coordination chemistry of copper (II) with histidine is complex and highly dependent on the pH of the solution. L-histidine possesses three potential coordination sites: the α -amino group, the carboxylate group, and the imidazole side chain.^[4] At physiological pH (~7.4), the predominant species is the 1:2 complex, $[\text{Cu}(\text{His})_2]$, where two histidine molecules coordinate with one copper (II) ion.^{[1][5]}

Stability Constants

The formation of copper (II) histidine complexes is characterized by high stability constants, reflecting a strong binding affinity. These constants are crucial for understanding the distribution of copper among various ligands in biological fluids.

Complex Species	Log K	Conditions	Reference(s)
$[\text{Cu}(\text{His})]^+$	10.11	25 °C, I = 0.1 M KCl	
$[\text{Cu}(\text{His})_2]$	18.01	25 °C, I = 0.1 M KCl	
$[\text{Cu}(\text{His})(\text{Cys})]$	16.9	pH 7.0	^[6]
$\text{Cu}^{2+}(\text{His})_2$	16.0	^[7]	

Table 1: Stability Constants (log K) of Copper (II) Histidine Complexes.

Spectroscopic Characteristics

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful techniques for characterizing the electronic structure and coordination environment of the copper (II) center in histidine complexes. Electron Paramagnetic Resonance (EPR) spectroscopy provides detailed information about the paramagnetic $\text{Cu}(\text{II})$ ion and its ligand interactions.

Spectroscopic Parameter	Value	Conditions	Reference(s)
UV-Vis			
λ_{max}	645 nm	pH 7.3	[5]
λ_{max}	704 nm	Precursor liquid solution	[8]
λ_{max}	797 nm	Crystal form	[8]
EPR (X-band)			
g	2.237		
A	555 MHz		
g_{\perp}	2.044, 2.047	77 K, pH 7.3	[5]
EPR (W-band)			
g	2.217		
A	(^{63}Cu)	540 MHz	

Table 2: Spectroscopic Parameters for Copper (II) Histidine Complexes.

Redox Properties

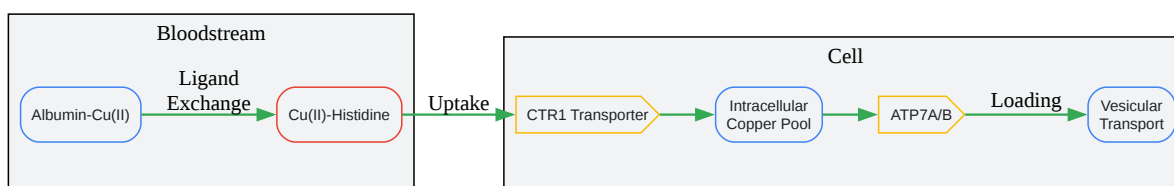
The redox potential of the copper (II) histidine complex is a key determinant of its biological activity, particularly its involvement in redox cycling and the generation of reactive oxygen species. Cyclic voltammetry is a standard technique used to investigate these properties.

Electrochemical Parameter	Value	Conditions	Reference(s)
Cyclic Voltammetry			
Epc (Cu(His) ₂)	≈ -0.40 V	pH 5.0-9.0	[6]
Epc (Cu(His)(Cys))	≈ -0.5 V	pH 5.0-9.0	[6]
Reduction Process	Two-electron, reversible	for [Cu(His) ₂]	[6]

Table 3: Electrochemical Data for Copper (II) Histidine Complexes. The reduction of the [Cu(His)₂] complex is described as a two-electron reversible process.[6]

Biological Role and Transport

Copper (II) histidine is a key player in the systemic transport of copper. It facilitates the uptake of copper by cells by acting as an intermediary, shuttling copper from albumin in the bloodstream to cellular copper transporters like CTR1.[1][5]



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A simplified diagram of the copper transport pathway involving copper (II) histidine.

Mutations in the ATP7A gene, which encodes a copper-transporting ATPase, lead to Menkes disease, characterized by impaired copper distribution and severe neurological deficits.[2] The administration of copper (II) histidine can circumvent the defective intestinal absorption and deliver copper to the systemic circulation.[2]

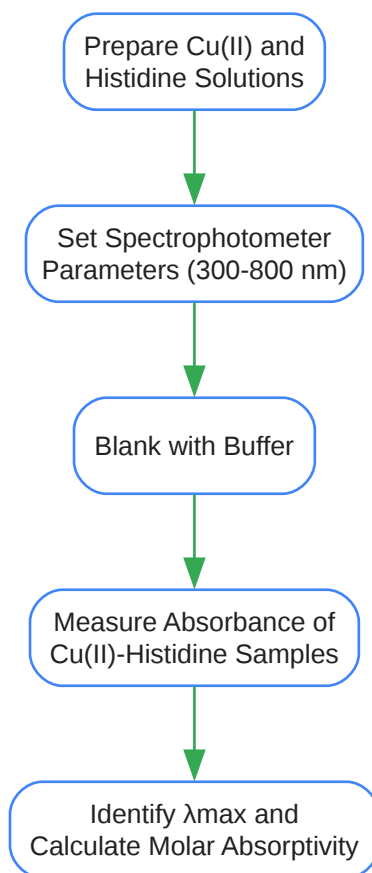
Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum of the copper (II) histidine complex and identify the wavelength of maximum absorbance (λ_{max}), which is characteristic of the d-d electronic transitions of the Cu(II) ion in a specific coordination environment.

Methodology:

- **Preparation of Solutions:** Prepare a stock solution of copper (II) chloride (CuCl_2) and L-histidine in a suitable buffer (e.g., HEPES) at a defined pH (e.g., 7.3).^[5] Prepare a series of solutions with a constant concentration of Cu(II) (e.g., 2 mM) and varying molar ratios of L-histidine (e.g., 1:1, 1:2, 1:5).
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan from 300 to 800 nm.^{[8][9]} Use the buffer solution as a blank to zero the instrument.
- **Data Acquisition:** Record the absorbance spectra for each prepared solution in a quartz cuvette with a defined path length (e.g., 1 cm).
- **Analysis:** Identify the λ_{max} for the predominant complex formed at the desired pH and molar ratio. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$) if the concentration of the complex is known.



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Experimental workflow for UV-Vis spectroscopy of copper (II) histidine.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chirality of the copper (II) histidine complex and gain insights into the geometry of the coordination sphere.

Methodology:

- **Sample Preparation:** Prepare solutions of copper (II) and L-histidine in a suitable buffer as described for UV-Vis spectroscopy. The use of chiral amino acids like L-histidine will induce CD signals upon complexation with the metal ion.
- **CD Spectropolarimeter Setup:** Use a CD spectropolarimeter. Set the wavelength range to scan the visible region (e.g., 400-800 nm) for d-d transitions. The instrument measures the differential absorption of left and right circularly polarized light.

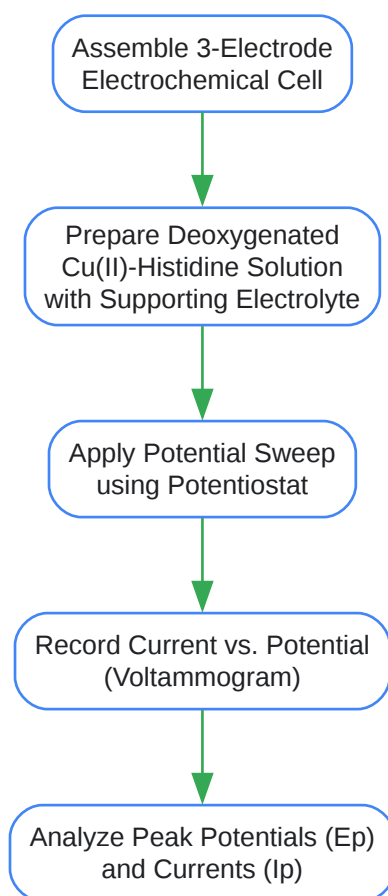
- **Data Acquisition:** Record the CD spectra of the samples. The data is typically presented as ellipticity (θ) in millidegrees.
- **Analysis:** The sign and magnitude of the CD bands provide information about the stereochemistry of the complex. Empirical rules can be applied to correlate the CD spectra with specific coordination geometries.[\[10\]](#)

Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the Cu(II)/Cu(I) couple in the histidine complex and to assess the reversibility of the electron transfer process.

Methodology:

- **Electrochemical Cell Setup:** Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[\[11\]](#)
- **Solution Preparation:** Prepare a solution containing the copper (II) histidine complex at a known concentration in an electrolyte solution (e.g., 0.1 M KCl) to ensure conductivity.[\[11\]](#) Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.
- **Data Acquisition:** Apply a potential sweep to the working electrode using a potentiostat. Scan from an initial potential where no reaction occurs to a potential sufficiently negative to reduce Cu(II) to Cu(I) or Cu(0), and then reverse the scan back to the initial potential. Record the resulting current as a function of the applied potential.
- **Analysis:** The resulting voltammogram will show a cathodic peak (reduction) and an anodic peak (oxidation). The peak potentials (E_{pc} , E_{pa}) and peak currents (I_{pc} , I_{pa}) provide information about the redox potential and the kinetics of the electron transfer process. For a reversible process, the formal reduction potential (E°) can be estimated as the average of the cathodic and anodic peak potentials.



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Experimental workflow for cyclic voltammetry of copper (II) histidine.

Conclusion

The copper (II) histidine complex is a fundamentally important species in human physiology, playing a critical role in copper homeostasis. Its well-defined physicochemical, spectroscopic, and redox properties, as detailed in this guide, provide a solid foundation for further research. The therapeutic application of copper (II) histidine in Menkes disease underscores the importance of understanding its biochemical behavior. The experimental protocols and workflows presented herein offer a practical guide for researchers aiming to investigate this and other metal-amino acid complexes. Future studies will likely continue to unravel the intricate roles of copper-histidine in health and disease, potentially leading to the development of new diagnostic and therapeutic strategies.

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